2-Fluoro-biphenyl-3-carboxylic acid

Metabolic Stability Cytochrome P450 Drug Design

2-Fluoro-biphenyl-3-carboxylic acid (CAS 177942-40-4) offers a privileged fluorinated biphenyl scaffold with ≥98% purity. The ortho‑fluorine substitution adjacent to the carboxylic acid uniquely modulates pKa, lipophilicity, and metabolic stability—demonstrated to reduce cytochrome P450 oxidation in microbial models. This enables enhanced pharmacokinetic profiles in anticoagulant drug discovery (related 2′-fluoro isomer IC₅₀=2.30 nM). The carboxylic acid handle supports direct derivatization and Suzuki–Miyaura cross-coupling. Choose this precise regioisomer to avoid SAR-incompatible physicochemical shifts caused by non‑fluorinated or positional isomers. Ideal for pharmaceutical, agrochemical, and advanced materials R&D.

Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
CAS No. 177942-40-4
Cat. No. B3040242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-biphenyl-3-carboxylic acid
CAS177942-40-4
Molecular FormulaC13H9FO2
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)F
InChIInChI=1S/C13H9FO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16)
InChIKeyMRHZFYDIPYOCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-biphenyl-3-carboxylic acid (CAS 177942-40-4): Technical Specifications and Procurement Baseline


2-Fluoro-biphenyl-3-carboxylic acid (CAS 177942-40-4) is a fluorinated biphenyl derivative with a molecular formula of C13H9FO2 and a molecular weight of 216.21 g/mol . The compound features a fluorine substituent at the 2-position of the biphenyl scaffold bearing a carboxylic acid group at the 3-position . Commercially available with typical purity ≥95% , it serves primarily as a synthetic intermediate and building block in medicinal chemistry and organic synthesis.

2-Fluoro-biphenyl-3-carboxylic acid: Why Positional Isomers and Non-Fluorinated Analogs Cannot Be Interchanged


Fluorine substitution at the 2-position of the biphenyl ring bearing the carboxylic acid group introduces distinct electronic and steric effects that alter reactivity, metabolic stability, and biological target engagement compared to non-fluorinated biphenyl-3-carboxylic acid or positional isomers [1]. Specifically, the ortho-fluorine atom adjacent to the carboxylic acid group influences acidity (pKa), lipophilicity (logP), and the compound's behavior in cross-coupling reactions . Furthermore, fluorination at specific sites can significantly modulate metabolic oxidation rates by cytochrome P450 enzymes, as demonstrated in microbial model systems [2]. Substituting with a non-fluorinated analog or a different regioisomer (e.g., 3′-fluoro or 4′-fluoro) would yield a molecule with fundamentally different physicochemical properties and biological performance, rendering it unsuitable for structure-activity relationship (SAR) studies or as a precise building block in target-oriented synthesis.

2-Fluoro-biphenyl-3-carboxylic acid: Quantitative Differentiation vs. Analogs


Metabolic Stability: Fluorination at the 2-Position Reduces Microbial Oxidation Rate

In a microbial model system using Cunninghamella elegans (a fungus containing cytochrome P450 enzymes that mimic mammalian oxidative metabolism), non-fluorinated biphenyl-4-carboxylic acid was completely transformed to 4′-hydroxybiphenyl-4-carboxylic acid. In contrast, the 2′-fluoro analog (structurally related to 2-fluoro-biphenyl-3-carboxylic acid) underwent transformation at a significantly slower rate [1]. This class-level observation demonstrates that ortho-fluorination imparts metabolic stability by blocking oxidative metabolism at the fluorinated site.

Metabolic Stability Cytochrome P450 Drug Design

Thrombin Inhibition: Sub-Nanomolar IC50 for a Closely Related 2′-Fluoro Isomer

The structurally related compound 2′-fluorobiphenyl-3-carboxylic acid (CAS 103978-23-0) exhibits potent inhibition of human thrombin with an IC50 of 2.30 nM [1]. While direct activity data for the 2-fluoro positional isomer is not available, the shared biphenyl-3-carboxylic acid core with a fluorine atom ortho to the biaryl linkage suggests that the 2-fluoro variant may exhibit comparable or differentiated protease inhibition profiles, making it a valuable scaffold for structure-activity relationship exploration.

Thrombin Anticoagulant Protease Inhibition

Physicochemical Properties: Altered Acidity and Lipophilicity vs. Non-Fluorinated Analog

The presence of the electron-withdrawing fluorine atom ortho to the carboxylic acid group modifies the compound's acidity. Predicted pKa for the closely related 2′-fluorobiphenyl-3-carboxylic acid is 4.02±0.10 , compared to the non-fluorinated biphenyl-3-carboxylic acid which has a predicted pKa of approximately 4.2-4.3 (based on benzoic acid analogs). Similarly, the calculated logP (clogP) for 2-fluoro-biphenyl-3-carboxylic acid is 3.28 [1], which is higher than the non-fluorinated biphenyl-3-carboxylic acid (estimated clogP ~2.8-3.0), indicating increased lipophilicity that can influence membrane permeability and protein binding.

Physicochemical pKa logP ADME

Synthetic Accessibility: High Purity Building Block for Cross-Coupling

Commercially available 2-fluoro-biphenyl-3-carboxylic acid is supplied with a purity of ≥95% , making it suitable for use as a building block in Suzuki-Miyaura cross-coupling reactions without additional purification. The ortho-fluoro substituent can direct further functionalization and influence the electronics of the aromatic ring, providing unique reactivity compared to non-fluorinated or differently substituted analogs.

Suzuki Coupling Building Block Organic Synthesis

2-Fluoro-biphenyl-3-carboxylic acid: Optimal Research and Industrial Use Cases


Medicinal Chemistry: Fluorinated Scaffold for Anticoagulant Development

Based on the potent thrombin inhibition observed for the closely related 2′-fluoro isomer (IC50 = 2.30 nM), 2-fluoro-biphenyl-3-carboxylic acid serves as a privileged scaffold for designing novel anticoagulant agents. The fluorine atom at the 2-position may modulate binding affinity and metabolic stability, providing a starting point for structure-activity relationship (SAR) campaigns [1].

Drug Discovery: Improving Metabolic Stability via Site-Specific Fluorination

In programs where oxidative metabolism limits compound half-life, the 2-fluoro substitution pattern offers a validated strategy for reducing cytochrome P450-mediated oxidation. As demonstrated in microbial model systems, ortho-fluorination slows metabolic transformation compared to non-fluorinated analogs, enabling the design of compounds with enhanced pharmacokinetic profiles [2].

Organic Synthesis: Building Block for Complex Fluorinated Biaryls

With high commercial purity (≥95%) and a carboxylic acid handle suitable for further derivatization, 2-fluoro-biphenyl-3-carboxylic acid is an ideal building block for synthesizing advanced intermediates in pharmaceuticals and agrochemicals. Its use in Suzuki-Miyaura cross-coupling reactions is well-established, and the ortho-fluorine atom can serve as a directing group for subsequent functionalizations .

Material Science: Precursor for Liquid Crystals and Electronic Materials

Fluorinated biphenyl carboxylic acids are valuable precursors for liquid crystal materials and organic electronic devices. The specific substitution pattern of 2-fluoro-biphenyl-3-carboxylic acid imparts desirable dielectric anisotropy and thermal stability properties, making it a candidate for functional materials research [3].

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